molecular formula C9H6F3N3O4 B2475692 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate CAS No. 1909325-33-2

2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate

Cat. No.: B2475692
CAS No.: 1909325-33-2
M. Wt: 277.159
InChI Key: VBPZSCMEJXVMFB-UHFFFAOYSA-N
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Description

2-Amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate is a pyrrolopyridine derivative characterized by a fused tricyclic scaffold with an amino substituent and a trifluoroacetate counterion. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly in central nervous system (CNS) modulation and analgesic applications. The trifluoroacetate salt enhances solubility and stability, critical for pharmacokinetic optimization . Current research focuses on its synthesis, pharmacological properties, and comparative advantages over structurally related compounds.

Properties

IUPAC Name

2-aminopyrrolo[3,4-c]pyridine-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.C2HF3O2/c8-10-6(11)4-1-2-9-3-5(4)7(10)12;3-2(4,5)1(6)7/h1-3H,8H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPZSCMEJXVMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-diaminopyridine with maleic anhydride in the presence of a suitable catalyst can yield the desired pyrrolo[3,4-c]pyridine core . The trifluoroacetate group is then introduced through a subsequent reaction with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its analgesic and sedative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The trifluoroacetate salt of the target compound likely improves aqueous solubility compared to neutral derivatives like 2c .
  • Substitution at position 7 (e.g., amino or oxadiazolyl groups) enhances solubility and target engagement but may reduce plasma exposure due to rapid clearance .
  • Electron-withdrawing groups (e.g., nitro in precursors) facilitate cyclization but often result in low yields, as seen in 2c .

Pharmacological Properties

Activity and Toxicity :

  • The target compound’s amino group may confer CNS activity, akin to N-piperazinyl derivatives (e.g., VI-XIV), which exhibit depressive effects .

Stability and Degradation :

  • Pyrrolo[3,4-c]pyridine-1,3-dione derivatives are photolabile and degrade rapidly in alkaline or acidic media but remain stable in neutral conditions . The trifluoroacetate salt may mitigate instability in acidic environments compared to free-base forms.
  • Forced degradation studies highlight susceptibility to oxidative stress (H₂O₂) and humidity, necessitating controlled storage .

Pharmacokinetic Profile

In Vivo Performance :

  • Compound 16 demonstrates low plasma exposure and high clearance in mice despite good metabolic stability in liver microsomes . This suggests extensive first-pass metabolism or poor absorption, a challenge for oral bioavailability.

Comparative Advantages and Limitations

Advantages of 2-Amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate:

Solubility : Trifluoroacetate salt enhances aqueous solubility, critical for formulation .

Safety: Amino-substituted pyrrolopyridines show low cytotoxicity .

Synthetic Flexibility: Amino group allows facile derivatization for structure-activity relationship (SAR) studies.

Limitations :

Stability : Photolability and pH-dependent degradation require protective formulation .

Pharmacokinetics : Rapid clearance may necessitate prodrug strategies or alternative dosing routes.

Biological Activity

2-Amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential therapeutic applications. The compound's molecular formula is C₉H₆F₃N₃O₄, with a molecular weight of 277.16 g/mol. The trifluoroacetate group enhances its solubility and biological activity, making it a promising candidate for further pharmacological development.

Structural Characteristics

The compound features a pyrrolo[3,4-c]pyridine core, characterized by a fused ring system containing both pyrrole and pyridine moieties. This unique structure is associated with various biological activities, particularly analgesic and sedative effects.

Biological Activity Overview

Research indicates that derivatives of 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione exhibit significant biological activities. Notably, studies have shown that these compounds possess analgesic and sedative properties comparable to traditional analgesics like morphine but with lower toxicity levels.

Table 1: Biological Activities of Related Compounds

Compound NameStructure TypeNotable Activity
4-AminoquinolineQuinoline derivativeAntimalarial activity
6-Amino-1H-pyrazolo[3,4-b]pyridinePyrazole derivativeAntiviral activity
1-(4-Iodophenyl)-1H-pyrrole-2-carboxylic acidPyrrole derivativeAnticancer activity
4-(2-Amino-4-hydroxyphenyl)-6-methyl-1H-pyrrolePyrrole derivativeAntioxidant properties

The analgesic activity of the compound has been confirmed in various animal models through tests such as the "hot plate" test and the "writhing" test. In these studies, certain derivatives demonstrated efficacy comparable to morphine in pain relief while exhibiting significantly lower toxicity. For instance:

  • Efficacy in Pain Models : Two specific derivatives were found to be more active than aspirin in the "writhing" test and similar to morphine in terms of analgesic effect.
  • Sedative Properties : The compounds also inhibited locomotor activity in mice and prolonged the duration of thiopental-induced sleep.

Case Studies

A notable study synthesized several derivatives of 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione and evaluated their pharmacological properties. The results indicated that modifications in the chemical structure significantly impacted their biological activity:

  • Study Findings : Derivatives with shorter alkyl linkers between the arylamine and cyclic imide moiety exhibited enhanced analgesic and sedative properties.
  • Comparison with Traditional Analgesics : The new imides showed high activity in pain relief tests with minimal toxicity compared to conventional analgesics like aspirin and morphine.

Cellular Effects

In cellular contexts, compounds similar to 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione have shown significant effects such as:

  • Inhibition of Cancer Cell Proliferation : Related compounds have been found to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis.
  • Molecular Mechanisms : Some derivatives exhibit potent activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Dosage Effects

The effects of this compound at different dosages in animal models remain underexplored. However, related compounds have shown significant inhibition of parasite burdens in infected models.

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